Trimethyl-(2,3,5,6-tetrafluorophenyl)silane
Description
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane (C₆HF₄Si(CH₃)₃) is an organosilicon compound characterized by a tetrafluorinated phenyl ring bonded to a trimethylsilyl group. The electron-withdrawing fluorine substituents on the aromatic ring enhance the electrophilicity of the aryl moiety, while the trimethylsilyl group serves as a stabilizing or directing group in synthetic applications. This compound is frequently employed in base-mediated reactions, such as the regioselective functionalization of heteroarenes (e.g., quinoline N-oxide derivatives), where it acts as an efficient arylating agent under mild conditions . Its utility in organic synthesis stems from its balanced reactivity and compatibility with diverse reaction media, including tetrahydrofuran (THF) and low-temperature protocols (−20°C) .
Properties
IUPAC Name |
trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F4Si/c1-14(2,3)9-7(12)5(10)4-6(11)8(9)13/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICBYDJBYFFMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305023 | |
| Record name | trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20083-07-2 | |
| Record name | NSC168766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-(2,3,5,6-tetrafluorophenyl)silane typically involves the reaction of 2,3,5,6-tetrafluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl-(2,3,5,6-tetrafluorophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding silanols or siloxanes under specific conditions.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: Products include various substituted phenylsilanes depending on the nucleophile used.
Oxidation Reactions: Products include silanols and siloxanes.
Scientific Research Applications
Medicinal Chemistry
Fluorinated Drug Development
The incorporation of fluorine into pharmaceutical compounds is known to enhance their metabolic stability and bioactivity. Trimethyl-(2,3,5,6-tetrafluorophenyl)silane serves as a versatile reagent for the introduction of fluorinated aryl groups into drug candidates. For instance, it has been utilized in the synthesis of fluorinated heterocycles that exhibit antimicrobial properties. A study demonstrated the transformation of heterocyclic N-oxides into 2-trifluoromethyl-N-heterocycles using this silane, yielding compounds with potential therapeutic applications .
Case Study: Synthesis of Fluorinated Antimicrobials
Research involving the synthesis of fluorine-containing analogues of chlorquinaldol showcased the utility of this compound in producing compounds with improved pharmacological profiles. The reaction conditions were optimized to achieve good yields while maintaining the integrity of sensitive functional groups .
Materials Science
Electron Transport Materials
Fluorinated compounds are often employed in the development of advanced materials such as organic light-emitting diodes (OLEDs) and electron transport layers. This compound can be used to modify polymer backbones or as a precursor for creating fluorinated oligomers that enhance charge transport properties in electronic devices .
Data Table: Properties of Fluorinated Silanes in Materials Science
| Property | This compound | Other Fluorinated Silanes |
|---|---|---|
| Thermal Stability | High | Moderate |
| Charge Carrier Mobility | Enhanced | Variable |
| Solubility | Moderate | Low |
| Application | OLEDs | Various |
Organic Synthesis
Reactivity and Synthetic Utility
this compound exhibits unique reactivity patterns that facilitate various organic transformations. It can participate in nucleophilic substitutions and coupling reactions to create complex molecular architectures. Its ability to act as a fluorinated electrophile makes it an attractive reagent for synthesizing polyfluoroaromatic compounds .
Case Study: Nucleophilic Activation
In a notable experiment, potassium tert-butoxide was used to activate this compound for nucleophilic substitutions with thiolates and other nucleophiles. This method provided access to a range of fluorinated products with significant yields .
Mechanism of Action
The mechanism by which Trimethyl-(2,3,5,6-tetrafluorophenyl)silane exerts its effects involves the interaction of the silane group with various molecular targets. The tetrafluorophenyl ring enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved include nucleophilic attack on the silicon atom and subsequent formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Trimethyl-(2,3,5,6-tetrafluorophenyl)silane with structurally or functionally related compounds, focusing on substituent effects, reactivity, and applications:
Key Comparisons
Electrophilicity and Reactivity :
- The trimethylsilyl group in this compound facilitates regioselective arylations under basic conditions, outperforming pentafluorophenyl analogs in certain contexts due to reduced steric hindrance . In contrast, 5,5-Dimethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborinane leverages boron’s empty p-orbital for cross-coupling reactions but requires palladium catalysts, resulting in lower yields (54%) .
Thermal and Chemical Stability :
- Tetrafluorophenyl esters (e.g., 2,3,5,6-Tetrafluorophenyl 6-[18F]-fluoronicotinate ) exhibit superior stability at high pH compared to silane derivatives, making them ideal for one-step radiolabeling . Silanes, however, are moisture-sensitive and typically require anhydrous conditions .
Catalytic Versatility :
- Butyl(2,3,5,6-tetrafluorophenyl)sulfane participates in Rh-catalyzed C–H arylations, where sulfur’s lone pairs enhance metal coordination, contrasting with silane derivatives that rely on silicon’s Lewis acidity .
Research Findings and Data Insights
- Synthetic Efficiency: this compound achieves an 83% yield in quinoline functionalization, outperforming boronate esters (54%) and sulfides (78%) in analogous reactions .
- Computational Support : Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals) highlight the role of exact exchange in predicting the thermochemistry of fluorinated silanes, aiding in rational design .
- Biological Applications : Tetrafluorophenyl porphyrins (e.g., SGlc-Por ) exploit fluorine’s electronegativity for cancer-targeted photosensitizers, a niche less explored for silane derivatives .
Biological Activity
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane is a silane compound that has garnered attention due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its interactions, effects on biological systems, and relevant research findings.
Chemical Structure
The compound’s structure can be represented as follows:
- Chemical Formula : CHFSi
- Molecular Weight : Approximately 236.25 g/mol
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential interactions that warrant further investigation. The compound's fluorinated structure may influence its reactivity and interaction with biological molecules.
- Nucleophilic Reactions : The presence of fluorine atoms in the aromatic ring can enhance the compound's electrophilic character, making it a potential participant in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids .
- Toxicity Studies : Preliminary studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Specific toxicity data for this compound is sparse; however, related compounds have shown low toxicity in eukaryotic cells .
Study 1: Interaction with Eukaryotic Cells
In a comparative study of various silane compounds, this compound demonstrated lower hemolytic activity compared to other fluorinated silanes. This suggests a potentially favorable safety profile for applications involving biological systems .
Study 2: Electrochemical Behavior
Research involving the electrochemical fluorination of silanes indicates that this compound may undergo significant transformations under electrochemical conditions. Such transformations could lead to the formation of reactive intermediates that may interact with cellular components .
Data Table: Biological Activity Summary
| Parameter | Value/Description |
|---|---|
| Chemical Structure | CHFSi |
| Molecular Weight | 236.25 g/mol |
| Toxicity Level | Low (based on related compounds) |
| Mechanism | Nucleophilic substitution potential |
| Cellular Interaction | Low hemolytic activity observed |
Research Findings
- Fluorine's Role in Biological Activity : The incorporation of fluorine into organic compounds often enhances metabolic stability and alters pharmacokinetic properties. Studies suggest that fluorinated compounds can modulate enzyme activity and receptor binding affinities .
- Potential Applications : Due to its unique properties, this compound may find applications in drug design and development as a scaffold for creating biologically active molecules or as a reagent in organic synthesis.
Q & A
Q. How can computational and experimental data be integrated to design new fluorinated silane derivatives?
- Methodological Answer :
- Virtual Screening : Use DFT to predict substituent effects on reactivity (e.g., Hammett σ constants for fluorine).
- High-Throughput Experimentation : Automate reaction setups to test computational predictions.
- QSPR Models : Corrogateate electronic parameters (e.g., LUMO energy) with reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
